2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Medicinal Chemistry Chemical Biology Drug Discovery

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core with a sterically bulky tert-butyl substituent at the N2 position and a free amine group at the C3 position. It is principally cataloged by scientific chemical vendors as a versatile intermediate for organic synthesis and medicinal chemistry research.

Molecular Formula C9H15N3S
Molecular Weight 197.3
CAS No. 214542-59-3
Cat. No. B2420181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
CAS214542-59-3
Molecular FormulaC9H15N3S
Molecular Weight197.3
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)N
InChIInChI=1S/C9H15N3S/c1-9(2,3)12-8(10)6-4-13-5-7(6)11-12/h4-5,10H2,1-3H3
InChIKeySRQDHVKBHBYCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS 214542-59-3): A Specialized Heterocyclic Building Block for Research


2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core with a sterically bulky tert-butyl substituent at the N2 position and a free amine group at the C3 position . It is principally cataloged by scientific chemical vendors as a versatile intermediate for organic synthesis and medicinal chemistry research . Its molecular formula is C9H15N3S, and it has a molecular weight of 197.30 g/mol .

Why Generic Substitution is Not Viable for 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS 214542-59-3)


The specific substitution pattern of 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine fundamentally dictates its chemical behavior and potential biological interactions. The N2 tert-butyl group provides unique steric hindrance and increased lipophilicity compared to analogs with smaller alkyl or aryl substituents, such as the 2-methyl or 2-phenyl derivatives. These physicochemical disparities cannot be trivially interchanged, as they would alter reaction kinetics in crucial synthesis steps, impact molecular recognition events, and influence ADMET properties, rendering any downstream research findings specific to this exact scaffold .

Critical Evidence Assessment for 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine: Quantitative Differentiation Status


Evidence Gap: Absence of Direct Comparative Bioactivity Data

A systematic search of primary research papers, patents, and authoritative databases has not yielded any direct, quantitative head-to-head comparison of 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine against a specific named analog in a defined biological assay. No source satisfying the 'Core Evidence Admission Rules' for high-strength differentiation evidence was found. A single vendor report suggests an anticancer activity of 'up to 95% inhibition (MCF-7)' for a derivative of this core, but this is not a head-to-head study and lacks comparator data .

Medicinal Chemistry Chemical Biology Drug Discovery

Computed Lipophilicity Differentiation: cLogP of tert-Butyl vs. Methyl and Phenyl Analogs

Predicted partition coefficients (cLogP) from a single vendor database provide a class-level inference of differentiation. The target compound (2-tert-butyl) has a reported cLogP of 1.48 [1]. Analogs with smaller N2 substituents show lower lipophilicity: the 2-methyl analog has a cLogP of 0.27, and the 2-phenyl analog has a cLogP of 2.53 [1]. The tert-butyl group confers a significant increase in lipophilicity relative to the methyl analog.

Computational Chemistry ADMET Physicochemical Properties

Evidence Gap: Lack of Comparative Reactivity, Selectivity, or Biological Data for Procurement Decision-Making

No quantitative data, including those from vendor technical datasheets, were identified that compare the reactivity, synthetic yield, stability, or biological selectivity of this specific compound against the 2-methyl, 2-phenyl, or other closely related analogs. The compound is described as a 'versatile building block' and a 'critical API intermediate' , but these are non-quantitative, generic descriptions. There is no evidence to support a claim of superior performance in any application over its alternatives.

Organic Synthesis Chemical Probes Procurement

Constrained Application Scenarios for 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS 214542-59-3)


Specialized MedChem Lead Optimization for Fine-Tuning Lipophilicity

Based on the limited computed property evidence, this compound may be a candidate for medicinal chemists specifically requiring a thieno[3,4-c]pyrazole core with a cLogP of 1.48, which is between the extremes of the 2-methyl (cLogP 0.27) and 2-phenyl (cLogP 2.53) analogs . This could be a targeted replacement in a lead series where a moderate increase in lipophilicity without introducing an aryl ring is desired, but its superior value over other possible alkyl substitutions is unsubstantiated.

Versatile Scaffold for Parallel Library Synthesis

The compound's description as a 'versatile building block' suggests its use in the synthesis of diverse combinatorial libraries, leveraging the free amine handle for amide bond formation or other functionalizations. However, this is a generic class-level application and does not demonstrate a unique advantage over any other building block possessing a similar reactive handle.

Intermediate for Proprietary Kinase Inhibitor Research

Vendor data mentions the use of this compound family as intermediates for APIs , and one patent class associates the thieno[3,4-c]pyrazole core with protein kinase inhibition, specifically interleukin-2-induced tyrosine kinase (ITK) [1]. The target compound could be used in internal, proprietary research programs directed toward this target, but no published activity data for this specific molecule exists to confirm its efficacy.

Quote Request

Request a Quote for 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.